molecular formula C10H14O B1606616 2-(2,4-Dimethylphenyl)ethanol CAS No. 6597-59-7

2-(2,4-Dimethylphenyl)ethanol

Cat. No.: B1606616
CAS No.: 6597-59-7
M. Wt: 150.22 g/mol
InChI Key: CRFNQKYHIUVLSQ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)ethanol is an organic compound with the molecular formula C10H14O. It is a type of alcohol where the hydroxyl group (-OH) is attached to an ethyl group, which is further connected to a benzene ring substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethylphenyl)ethanol can be synthesized through several methods. One common method involves the reduction of 2-(2,4-Dimethylphenyl)acetaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 2-(2,4-Dimethylphenyl)acetaldehyde using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2,4-Dimethylphenyl)acetaldehyde or 2-(2,4-Dimethylphenyl)acetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, the compound can be synthesized through the reduction of 2-(2,4-Dimethylphenyl)acetaldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(2,4-Dimethylphenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-(2,4-Dimethylphenyl)acetaldehyde, 2-(2,4-Dimethylphenyl)acetic acid.

    Reduction: this compound.

    Substitution: 2-(2,4-Dimethylphenyl)ethyl chloride.

Scientific Research Applications

2-(2,4-Dimethylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4,6-Trimethylphenyl)ethanol: This compound has an additional methyl group at the 6 position of the benzene ring.

    2-(3,4-Dimethylphenyl)ethanol: The methyl groups are located at the 3 and 4 positions of the benzene ring.

    2-(4-Methylphenyl)ethanol: This compound has a single methyl group at the 4 position of the benzene ring.

Uniqueness

2-(2,4-Dimethylphenyl)ethanol is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2 and 4 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNQKYHIUVLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289589
Record name 2-(2,4-Dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6597-59-7
Record name NSC62108
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62108
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-Dimethylphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of carboxylic acid 9 (3.40 g; 17.87 mmol) in THF (100 ml) was cooled to 0° C. and treated with 35 ml of a 1.0M solution of borane in THF. After stirring this mixture overnight it was quenched with 1N HCl and the product was extracted into ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4) and freed of solvent. The crude product was filtered through a plug of silica gel eluting with 20% ethyl acetate in hexane to obtain 2.75 g (quantitative yield) of the product as a clear light oil. 1H NMR (CDCl3): δ2.25, 2.28 (s, 3H each); 2.88 (t, 2H); 3.78 (t, 2H); 6.97-7.07 (m, 3H). IR (neat): 3340, 2947, 1504, 1448, 1265, 1044 cm-1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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